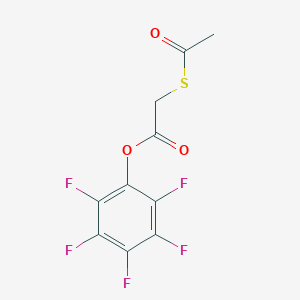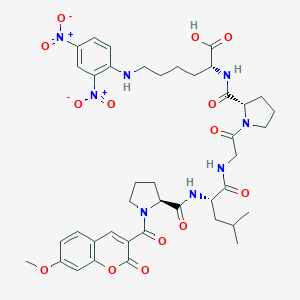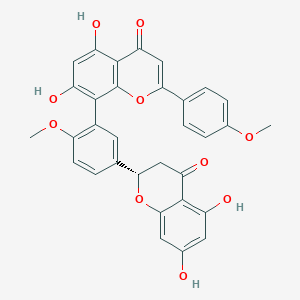
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate), also known as NBD-Cl, is a fluorescent probe commonly used in chemical and biological research. It is a highly sensitive and specific tool for detecting and measuring various biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics.
Mecanismo De Acción
The mechanism of action of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is based on its fluorescent properties. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is a non-fluorescent molecule, but upon exposure to light of a certain wavelength, it becomes fluorescent. This fluorescence can be used to detect and measure various biological processes, as mentioned above. The fluorescence of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is highly sensitive to changes in the microenvironment, such as changes in pH, temperature, and ionic strength.
Biochemical and Physiological Effects:
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is a relatively safe and non-toxic molecule, with no known harmful effects on biochemical or physiological processes. It is commonly used in vitro, but can also be used in vivo with appropriate precautions. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is generally well-tolerated by cells and tissues, and has been used in a variety of biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in lab experiments include its high sensitivity and specificity, its ease of use and synthesis, and its relatively low cost. However, there are also some limitations to using But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate). For example, it is not suitable for use in certain biological systems, such as those with high levels of autofluorescence. Additionally, But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) may interfere with some biological processes, and caution should be taken when interpreting results.
Direcciones Futuras
There are many potential future directions for the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in scientific research. One area of interest is the development of new conjugation methods for attaching But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) to proteins and peptides. Another area of interest is the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in live-cell imaging, which would allow researchers to monitor biological processes in real time. Additionally, there is potential for the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in drug discovery and development, as it can be used to screen for compounds that affect specific biological processes. Overall, the future of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in scientific research looks promising, with many potential applications and directions for further study.
Métodos De Síntesis
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is synthesized by reacting 4-chloro-1,2-phenylenediamine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate). The synthesis of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is relatively simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) has a wide range of scientific research applications. It is commonly used in the study of protein-protein interactions, as it can be easily conjugated to proteins and peptides. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) can also be used to measure enzyme activity, as it is highly sensitive to changes in the microenvironment of the enzyme. Additionally, But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) can be used to study membrane dynamics, as it can be incorporated into lipid bilayers and used to monitor changes in membrane structure and function.
Propiedades
Número CAS |
10154-84-4 |
|---|---|
Fórmula molecular |
C16H12N2O10S2 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)sulfonyloxybut-2-ynyl 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H12N2O10S2/c19-17(20)13-5-3-7-15(11-13)29(23,24)27-9-1-2-10-28-30(25,26)16-8-4-6-14(12-16)18(21)22/h3-8,11-12H,9-10H2 |
Clave InChI |
BRHVMEXNDQMVGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
10154-84-4 |
Sinónimos |
1-nitro-3-[4-(3-nitrophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)






